{3-[5-(Furan-2-YL)-4-imino-5H-12-oxa-1,3-diazatetraphen-3-YL]propyl}dimethylamine
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Overview
Description
N-{3-[7-(2-FURYL)-8-IMINO-7H-BENZO[7,8]CHROMENO[2,3-D]PYRIMIDIN-9(8H)-YL]PROPYL}-N,N-DIMETHYLAMINE is a complex organic compound characterized by its unique structure, which includes a furan ring, a benzochromeno moiety, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[7-(2-FURYL)-8-IMINO-7H-BENZO[7,8]CHROMENO[2,3-D]PYRIMIDIN-9(8H)-YL]PROPYL}-N,N-DIMETHYLAMINE typically involves multi-step organic reactions The process begins with the preparation of the furan ring, followed by the construction of the benzochromeno and pyrimidine rings
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-{3-[7-(2-FURYL)-8-IMINO-7H-BENZO[7,8]CHROMENO[2,3-D]PYRIMIDIN-9(8H)-YL]PROPYL}-N,N-DIMETHYLAMINE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the furan and pyrimidine rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-{3-[7-(2-FURYL)-8-IMINO-7H-BENZO[7,8]CHROMENO[2,3-D]PYRIMIDIN-9(8H)-YL]PROPYL}-N,N-DIMETHYLAMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{3-[7-(2-FURYL)-8-IMINO-7H-BENZO[7,8]CHROMENO[2,3-D]PYRIMIDIN-9(8H)-YL]PROPYL}-N,N-DIMETHYLAMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzochromeno derivatives and pyrimidine-based molecules. These compounds share structural similarities but may differ in their functional groups and overall reactivity.
Uniqueness
N-{3-[7-(2-FURYL)-8-IMINO-7H-BENZO[7,8]CHROMENO[2,3-D]PYRIMIDIN-9(8H)-YL]PROPYL}-N,N-DIMETHYLAMINE is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H24N4O2 |
---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
3-[11-(furan-2-yl)-13-imino-18-oxa-14,16-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),15-heptaen-14-yl]-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C24H24N4O2/c1-27(2)12-6-13-28-15-26-24-21(23(28)25)20(19-9-5-14-29-19)18-11-10-16-7-3-4-8-17(16)22(18)30-24/h3-5,7-11,14-15,20,25H,6,12-13H2,1-2H3 |
InChI Key |
XKRPATCITJLXKG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCN1C=NC2=C(C1=N)C(C3=C(O2)C4=CC=CC=C4C=C3)C5=CC=CO5 |
Origin of Product |
United States |
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